

# InChI key for 3-(3-Chlorophenyl)pyrrolidine hydrochloride

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## Compound of Interest

Compound Name:	3-(3-Chlorophenyl)pyrrolidine hydrochloride
CAS No.:	1095545-16-6
Cat. No.:	B1419478

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Title: The Digital and Chemical Architecture of **3-(3-Chlorophenyl)pyrrolidine Hydrochloride**: A Technical Guide for Medicinal Chemistry

## Executive Summary

**3-(3-Chlorophenyl)pyrrolidine hydrochloride** is a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in the development of monoamine transporter inhibitors, analgesics, and anticonvulsants.[1][2] This guide provides a definitive technical analysis of the compound, moving beyond simple identification to explore its digital fingerprinting (InChI/InChIKey), structural stereochemistry, and validated synthesis protocols.[1] By synthesizing cheminformatics with wet-lab methodology, this whitepaper establishes a self-validating framework for researchers utilizing this moiety.[1][2]

## Part 1: Digital Identity & Cheminformatics

In the era of big data drug discovery, precise chemical indexing is as critical as purity.[1] The International Chemical Identifier (InChI) provides a layered, machine-readable description of the molecule, while the InChIKey offers a fixed-length hash for database interoperability.[1][2]

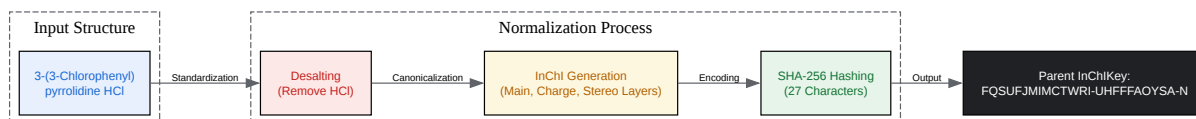
## The Definitive Identifiers

For **3-(3-Chlorophenyl)pyrrolidine hydrochloride**, two distinct identifiers exist depending on whether the researcher is indexing the bioactive parent (free base) or the material substance (salt).<sup>[1]</sup>

Identifier Type	Value	Technical Context
Parent InChIKey	FQSUFJMIMCTWRI-UHFFFAOYSA-N	Primary Search Key. Used for linking biological activity data (SAR) across databases (PubChem, ChEMBL) where salt forms are stripped. <sup>[1][2]</sup>
Parent InChI	InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2	The standard machine-readable string for the free base. <sup>[1][2][3]</sup>
Salt InChIKey	YUSUCGUNQJAOLL-UHFFFAOYSA-N	Inventory Key. Specific to the hydrochloride salt (Sigma-Aldrich/Vendor catalogs). Includes the HCl component in the hash. <sup>[1][2][4][5]</sup>
CAS (HCl)	1095545-16-6	Specific to the hydrochloride salt. <sup>[1][2][5]</sup>
CAS (Base)	914299-59-5	Specific to the free base. <sup>[1][2]</sup>

## The Hashing Algorithm (DOT Visualization)

The following diagram illustrates how the chemical structure is processed into the InChIKey. This explains why searching for the salt key often fails in biological databases that normalize to the parent structure.<sup>[1]</sup>



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Figure 1: Workflow for generating the Parent InChIKey, emphasizing the desalting step crucial for cross-database interoperability.

## Part 2: Structural Analysis & Stereochemistry

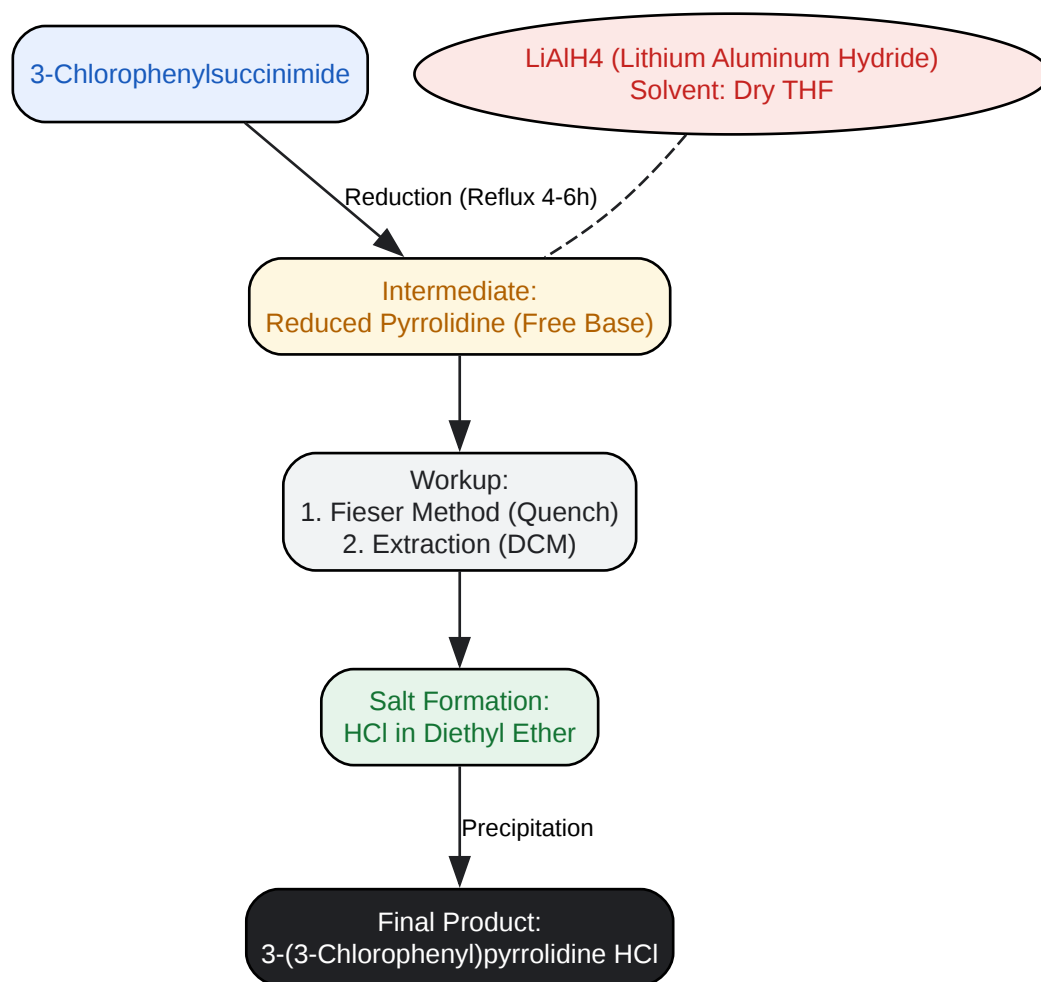
The 3-position of the pyrrolidine ring is a chiral center.[1][2] The InChIKey provided above (...-UHFFFAOYSA-N) denotes a non-stereospecific (racemic or undefined) substance.[1][2]

- Chirality: The C3 carbon is bonded to a hydrogen, the pyrrolidine ring (CH<sub>2</sub> and CH), and the 3-chlorophenyl ring.[1]
- Implication: In biological assays, the (S)- and (R)-enantiomers often exhibit distinct binding affinities for targets such as the serotonin transporter (SERT) or chemically gated ion channels.[1]
- Recommendation: If working with an enantiopure sample, ensure the InChIKey reflects the stereochemistry (e.g., the second block of the key will change from UHFFFAOYSA to a specific code like HQN... or similar).[1]

## Part 3: Synthesis & Preparation Protocol

To ensure scientific integrity, researchers must be able to reproduce the material.[1] The following protocol describes the reduction of 3-(3-chlorophenyl)succinimide, a robust pathway that avoids the instability of certain organometallic intermediates.

## Reaction Pathway



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Figure 2: Step-by-step synthesis via succinimide reduction, yielding the hydrochloride salt.

## Experimental Methodology

- Reduction:
  - Charge a flame-dried flask with 3-(3-chlorophenyl)succinimide (1.0 eq) dissolved in anhydrous THF under nitrogen atmosphere.
  - Cool to 0°C. Slowly add LiAlH<sub>4</sub> (2.5 eq) pellets or solution (caution: exothermic).
  - Allow to warm to room temperature, then reflux for 6 hours to ensure complete reduction of the dione to the amine.

- Quenching (Fieser Method):
  - Cool to 0°C. Carefully add water (1 mL per g LiAlH<sub>4</sub>), then 15% NaOH (1 mL per g), then water (3 mL per g).
  - Filter the resulting granular precipitate through Celite.[1][2]
- Isolation:
  - Concentrate the filtrate in vacuo to obtain the oily free base.[1][2]
- Salt Formation (Critical Step):
  - Dissolve the free base in minimal anhydrous diethyl ether or ethanol.[1][2]
  - Add 2M HCl in diethyl ether dropwise with stirring at 0°C.
  - The white hydrochloride salt will precipitate.[1][2] Filter, wash with cold ether, and dry under high vacuum.[1]

## Part 4: Pharmacological Relevance

The 3-arylpyrrolidine motif is not merely a chemical curiosity; it is a validated "privileged structure" in neuropharmacology.[1][2]

### Mechanism of Action

Research indicates that 3-substituted pyrrolidines modulate neuronal excitability through two primary pathways:[1][2]

- Ion Channel Modulation: Inhibition of voltage-gated Sodium (NaV) and Calcium (CaV) channels, contributing to anticonvulsant activity [1].[1]
- Monoamine Reuptake: The scaffold mimics the spatial arrangement of serotonin/norepinephrine reuptake inhibitors (SNRIs), acting as a rigidified analogue of phenethylamine.[1]

### Comparative Data

Property	Free Base	Hydrochloride Salt	Relevance
State	Oily Liquid / Low melting solid	White Crystalline Solid	Salt is required for stable storage and precise weighing.[1][2]
Solubility	Organic solvents (DCM, DMSO)	Water, Methanol, DMSO	HCl salt allows for preparation of aqueous saline solutions for in vivo injection.[1][2]
Stability	Prone to oxidation (secondary amine)	Stable at RT	Salt protects the amine from oxidation. [1][2]

## References

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